(Fluoromethyl)phosphonic acid
Description
Structure
3D Structure
Properties
CAS No. |
17915-14-9 |
|---|---|
Molecular Formula |
CH4FO3P |
Molecular Weight |
114.013 g/mol |
IUPAC Name |
fluoromethylphosphonic acid |
InChI |
InChI=1S/CH4FO3P/c2-1-6(3,4)5/h1H2,(H2,3,4,5) |
InChI Key |
RQGDWPPNBGCVKN-UHFFFAOYSA-N |
Canonical SMILES |
C(F)P(=O)(O)O |
Origin of Product |
United States |
Synthetic Methodologies for Fluoromethyl Phosphonic Acid and Its Analogs
Direct Synthesis Approaches to (Fluoromethyl)phosphonic Acid Scaffolds
Direct synthesis methods provide fundamental routes to the this compound core structure. These approaches primarily involve the formation of the crucial phosphorus-carbon (P-C) bond and subsequent modifications to yield the final acid.
Phosphorylation Reactions for P-C Bond Formation
The creation of the P-C bond is a critical step in the synthesis of this compound. Various phosphorylation reactions have been developed to achieve this transformation efficiently.
One notable method involves the nucleophilic fluorination of diazo bisphosphonates. In this process, a reagent such as tetramethyl (diazomethylene)bis(phosphonate) reacts with a fluorine source like the Olah reagent (a complex of hydrogen fluoride (B91410) and pyridine) in the presence of an electrophilic chlorine source like tert-butyl hypochlorite. This reaction, typically conducted at low temperatures, results in the formation of tetramethyl (chlorofluoromethylene)bis(phosphonate). Subsequent dealkylation yields this compound.
Another direct phosphorylation strategy employs (monofluoromethyl)phosphonyl chloride. This specialized reagent allows for the direct phosphorylation of alcohols or amines. For instance, its reaction with protected inositol (B14025) derivatives under anhydrous conditions produces fluoromethylphosphonate intermediates, which can then be hydrolyzed to the free phosphonic acid.
Mechanochemical methods are also emerging as a greener alternative for P-C bond formation. Ball-milling of triphosphate with potassium phenylacetylide has been shown to produce phenethynylphosphonate, demonstrating a novel, redox-neutral approach that avoids the high energy costs associated with traditional phosphorus chemistry. nih.gov
Hydrolysis and Dealkylation Strategies from Phosphonate (B1237965) Esters
Once the fluoromethylphosphonate ester scaffold is assembled, the final step is the removal of the ester protecting groups to yield the free phosphonic acid. This is typically achieved through hydrolysis or dealkylation.
Hydrolysis: Acid-catalyzed hydrolysis is a common method. Refluxing the phosphonate ester with a strong acid, such as concentrated hydrochloric acid, for several hours can effectively cleave the ester bonds. nih.gov However, this method can be harsh and may lead to side reactions, including cleavage of the P-C bond itself. Basic hydrolysis is also possible, but care must be taken as it can also lead to C-P bond cleavage under certain conditions. mdpi.comresearchgate.net
Dealkylation: A milder and often more efficient approach is dealkylation using silyl (B83357) halides, particularly bromotrimethylsilane (B50905) (TMSBr). beilstein-journals.orggoogle.com This reaction is typically fast, proceeding to completion in minutes at elevated temperatures. The resulting trimethylsilyl (B98337) esters are readily hydrolyzed with water or an alcohol like methanol (B129727) to afford the phosphonic acid in high purity. beilstein-journals.orggoogle.com The use of trimethylchlorosilane (TMSCl) in a suitable solvent has also been shown to be an effective and consistent method for dealkylating a variety of phosphonate esters. google.com For specific esters, such as dibenzyl phosphonates, catalytic debenzylation using hydrogenolysis over a palladium catalyst offers a green alternative to acidic hydrolysis. beilstein-journals.orgtandfonline.com
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Acid Hydrolysis | Concentrated HCl or HBr | Reflux, 1-24 hours | Readily available reagents | Harsh conditions, potential for P-C bond cleavage |
| Dealkylation with TMSBr | Bromotrimethylsilane (TMSBr), then H₂O or MeOH | Acetonitrile, 80°C, ~15 min | Mild, fast, high purity | TMSBr is moisture sensitive |
| Dealkylation with TMSCl | Trimethylchlorosilane (TMSCl), then H₂O | Chlorobenzene, 130-140°C, 8-12 hours | Consistent for various esters | Requires high temperatures |
| Catalytic Debenzylation | H₂, Pd/C | - | Green, mild conditions | Specific to benzyl (B1604629) esters |
Advanced Synthetic Pathways for Fluorinated Phosphonic Acid Derivatives
More complex fluorinated phosphonic acid derivatives often require advanced synthetic strategies that allow for the introduction of additional functional groups and stereochemical control.
Pudovik Reaction for α-Hydroxy and α-Amino Phosphonates
The Pudovik reaction is a versatile method for the synthesis of α-hydroxyphosphonates through the addition of a dialkyl phosphite (B83602) to a carbonyl compound. nih.govtandfonline.comnih.gov This reaction can be catalyzed by bases or acids and can also be promoted by heat or microwave irradiation. nih.govfrontiersin.org The resulting α-hydroxyphosphonates are valuable intermediates that can be further transformed. tandfonline.comnih.gov For example, they can be converted to α-aminophosphonates through nucleophilic substitution with primary or secondary amines. tandfonline.comtandfonline.com The synthesis of fluorinated α-hydroxyphosphonates has been achieved by applying the Pudovik reaction to fluorinated carbohydrate-derived aldehydes. nih.gov
Horner–Wadsworth–Emmons Olefination in Unsaturated Phosphonate Synthesis
The Horner–Wadsworth–Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes. researchgate.netwikipedia.org It involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone to produce, predominantly, E-alkenes. wikipedia.orgorganicchemistrydata.org This reaction has been successfully applied to the synthesis of unsaturated fluorinated phosphonates. nih.gov By using fluorinated building blocks, the HWE reaction provides a reliable route to fluorinated vinylphosphonates, which are of interest as peptide bond mimetics. nih.govresearchgate.net The reaction conditions can be tuned to favor the formation of either E- or Z-isomers. organicchemistrydata.org
| Reaction | Reactants | Product | Key Features |
| Pudovik Reaction | Aldehyde/Ketone + Dialkyl phosphite | α-Hydroxyphosphonate | Forms C-P and C-O bonds simultaneously. Can be catalyzed by acids or bases. |
| Horner–Wadsworth–Emmons Olefination | Aldehyde/Ketone + Stabilized phosphonate carbanion | Alkene | Highly stereoselective for E-alkenes. Tolerates a wide range of functional groups. |
Michaelis–Arbuzov and Michaelis–Becker Reaction Applications
The Michaelis–Arbuzov reaction is a cornerstone of organophosphorus chemistry, providing a classic method for forming a P-C bond. nih.govwikipedia.orgjk-sci.com It involves the reaction of a trialkyl phosphite with an alkyl halide to yield a dialkyl phosphonate. wikipedia.orgjk-sci.com This reaction has been widely used in the synthesis of various phosphonates, including those with fluorine-containing moieties. nih.govresearchgate.net While traditionally requiring elevated temperatures, recent developments have introduced photoredox-catalyzed radical versions of the Arbuzov reaction that can proceed at room temperature. chinesechemsoc.org
The Michaelis–Becker reaction offers an alternative route to phosphonates. It involves the reaction of a dialkyl hydrogen phosphonate with a base, followed by nucleophilic substitution on an alkyl halide. wikipedia.orgresearchgate.net While often providing lower yields than the Michaelis-Arbuzov reaction, it can be advantageous in certain cases, such as for the synthesis of dimethyl n-alkylphosphonates where the Michaelis-Arbuzov reaction may not yield a pure product. nih.gov Phase-transfer catalysis has been employed to improve the efficiency of the Michaelis-Becker reaction. researchgate.net
Palladium-Catalyzed Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and have been effectively applied to the synthesis of this compound analogs. nih.gov These methods offer a versatile and efficient route to introduce fluorinated phosphonate moieties into a wide range of organic scaffolds.
A notable application involves the synthesis of aryl(difluoromethyl)phosphonates. A convenient and effective method has been developed based on the cross-coupling of aryl iodides with (silyldifluoromethyl)phosphonates. researchgate.net This reaction proceeds smoothly in the presence of a stoichiometric or catalytic amount of copper(I) iodide (CuI) and cesium fluoride (CsF), affording the desired aryl(difluoromethyl)phosphonates in good yields. researchgate.net
The general catalytic cycle for palladium cross-coupling reactions typically begins with a palladium(0) species, often stabilized by phosphine (B1218219) ligands. nih.govyoutube.com This active catalyst undergoes oxidative addition with an organic halide (e.g., an aryl iodide). The resulting palladium(II) intermediate then undergoes transmetalation with an organometallic reagent (in this case, the fluorinated phosphonate component). The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the palladium(0) catalyst, allowing the cycle to continue. youtube.com
Recent advancements have focused on developing more efficient and stable palladium precatalysts. nih.gov For instance, phosphine-ligated palladium precatalysts based on a 2-aminobiphenyl (B1664054) scaffold have shown improved solution stability and can be prepared from a wider range of phosphine ligands. nih.gov These precatalysts can be activated under mild conditions to generate the active Pd(0) species required for the catalytic cycle. nih.gov Furthermore, the development of catalysis in aqueous micellar solutions using parts-per-million levels of palladium represents a significant step towards more sustainable and environmentally friendly synthetic methods. youtube.com
The scope of palladium-catalyzed cross-coupling reactions is broad, enabling the synthesis of various substituted fluoranthenes and other complex aromatic systems incorporating fluorinated phosphonate groups. beilstein-journals.org For example, the reaction of 1,8-dibromonaphthalene (B102958) with arylboronic acids, followed by an intramolecular C–H bond activation, provides access to functionalized fluoranthenes. beilstein-journals.org
| Reactants | Catalyst System | Product | Yield | Reference |
| Aryl iodides, (Silyldifluoromethyl)phosphonates | CuI, CsF | Aryl(difluoromethyl)phosphonates | Good | researchgate.net |
| 4-Chloro-3-methylanisole, 2,6-Difluorophenylboronic acid | μ-OMs dimer 5 and phosphine ligand | Suzuki-Miyaura coupling product | Comparable to isolated precatalysts | nih.gov |
| 1,8-Dibromonaphthalene, Arylboronic acid | PdCl(C3H5)(dppb) | Substituted fluoranthenes | Not specified | beilstein-journals.org |
| 1,8-Diiodonaphthalene, Arylboronic acids | PdCl2(dppf) | Substituted fluoranthenes | Not specified | beilstein-journals.org |
Nucleophilic Addition Reactions (e.g., to Imines and Activated Alkenes)
Nucleophilic addition reactions are fundamental in organic synthesis and provide a direct route to constructing molecules containing the (fluoromethyl)phosphonate moiety. youtube.commasterorganicchemistry.com These reactions typically involve the attack of a nucleophilic fluorinated phosphonate species on an electrophilic center, such as the carbon atom of an imine or an activated alkene. libretexts.org
A key reagent in this context is diethyl (lithiodifluoromethyl)phosphonate, generated by treating diethyl (difluoromethyl)phosphonate with a strong base like lithium diisopropylamide (LDA). Despite its relatively weak nucleophilicity and thermal instability, this lithium salt has been successfully employed in the synthesis of various (difluoromethyl)phosphonate derivatives. For instance, its condensation with furanosylamines derived from protected arabinose, ribose, and xylose leads to the formation of acyclic aminophosphonates, which are valuable precursors for C-2 branched (difluoromethyl)phosphonate azasugars.
The conjugate addition of fluorinated phosphonates to α,β-unsaturated compounds, also known as Michael addition, is another powerful strategy. For example, diethyl 1-fluoro-1-phenylsulfonylmethanephosphonate undergoes efficient 1,4-addition to Michael acceptors like α,β-unsaturated ketones, esters, and sulfones in the presence of cesium carbonate. acs.org This reaction yields the corresponding adducts in good to excellent yields. acs.org Subsequent desulfonation of these adducts can provide α-fluoro phosphonates. acs.org
Furthermore, the addition of fluorinated phosphonates to imines is a key step in the synthesis of α-aminophosphonic acid derivatives. The halofluorination of a β-enaminophosphonate/β-iminophosphonate tautomeric mixture leads to α,α-halofluorinated β-iminophosphonates. nih.gov Subsequent reduction of the imine and intramolecular SN2 cyclization of the resulting vicinal haloamines affords 2-fluorinated aziridine-2-phosphonates. nih.gov
| Nucleophile | Electrophile | Product | Key Features | Reference |
| Diethyl (lithiodifluoromethyl)phosphonate | Furanosylamines | Acyclic aminophosphonates | Precursors to azasugars | |
| Diethyl 1-fluoro-1-phenylsulfonylmethanephosphonate | α,β-Unsaturated ketones, esters, sulfones | 1,4-addition adducts | Good to excellent yields | acs.org |
| Vicinal haloamines (from imine reduction) | - | 2-Fluoro-aziridinyl-2-phosphonates | Intramolecular SN2 cyclization | nih.gov |
Multi-Component Reactions (e.g., Mannich-type Reactions)
Multi-component reactions (MCRs) have emerged as highly efficient and atom-economical tools for the synthesis of complex organic molecules, including those containing the this compound framework. beilstein-journals.org These reactions, where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of simplicity, time, and energy savings. beilstein-journals.org
A prominent example of an MCR in this context is the Kabachnik-Fields reaction, which is a type of Mannich-type reaction. This reaction involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphonate to form an α-aminophosphonate. beilstein-journals.org The development of asymmetric versions of the Kabachnik-Fields reaction has enabled the synthesis of chiral α-aminophosphonates, which are of significant interest in medicinal chemistry. beilstein-journals.org For instance, the diastereoselective multicomponent reaction of 2-formylbenzoic acid, a chiral amine, and dimethyl phosphonate under solvent- and catalyst-free conditions affords isoindolin-1-one-3-phosphonates. beilstein-journals.org
Another variation involves the use of acetylenic aldehydes in a three-component reaction with amines and dialkyl phosphonates. Subsequent Lewis acid-catalyzed 6-endo-dig cyclization of the resulting adducts provides a route to isoquinoline-1-phosphonate derivatives. beilstein-journals.org
The aza-Henry reaction, a nitro-Mannich type reaction, has also been employed for the synthesis of fluorinated α-aminophosphonates. The enantioselective aza-Henry reaction of phosphorylated ketimines is a notable example. bioorganica.com.ua Additionally, the ZrCl4-catalyzed aza-Henry reaction of (E)-trifluoromethyl aldimines with nitroalkanes provides access to fluorinated β-nitro amines, which can be further elaborated. bioorganica.com.ua
MCRs have also been utilized in the synthesis of heterocyclic phosphonates. For example, a multicomponent and multicatalytic process involving a 3-butynamine derivative, glyoxylic acid, and an aniline (B41778) derivative, catalyzed by a gold/chiral phosphoric acid system, leads to the stereoselective synthesis of furo[2,3-b]pyrrole derivatives. nih.gov
| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |
| Kabachnik-Fields | 2-Formylbenzoic acid, chiral amine, dimethyl phosphonate | Solvent- and catalyst-free, 80 °C | (Isoindolin-1-one-3-yl)phosphonates | beilstein-journals.org |
| Modified Kabachnik-Fields | 2-Alkynylbenzaldehydes, amines, diethyl phosphonate | Lewis acids (e.g., Pd(PPh3)2Cl2) | (1,2-Dihydroisoquinolin-1-yl)phosphonates | beilstein-journals.org |
| Aza-Henry | Phosphorylated ketimines | - | Enantioselective α-aminophosphonates | bioorganica.com.ua |
| Multicomponent/Multicatalytic | 3-Butynamine derivative, glyoxylic acid, aniline derivative | Gold/chiral phosphoric acid | Furo[2,3-b]pyrrole derivatives | nih.gov |
Strategies for Fluorine Atom and Fluoroalkyl Group Introduction
Utilization of Electrophilic Fluorine Reagents
The introduction of fluorine atoms into organic molecules can be effectively achieved through the use of electrophilic fluorinating agents. wikipedia.org These reagents deliver a fluorine cation (F+) equivalent to a nucleophilic substrate. alfa-chemistry.com This approach is a valuable alternative to nucleophilic fluorination methods. wikipedia.org
A variety of electrophilic N-F reagents have been developed, which are generally more stable and safer to handle than elemental fluorine. wikipedia.org Prominent examples include N-fluorobenzenesulfonimide (NFSI), N-fluoro-o-benzenedisulfonimide (NFOBS), and Selectfluor®. wikipedia.orgalfa-chemistry.com These reagents have been successfully used for the fluorination of a wide range of substrates, including electron-rich aromatic compounds, alkenes, and carbanions. alfa-chemistry.com
In the context of organophosphorus chemistry, electrophilic fluorination provides a direct route to fluorinated phosphonates and related compounds. nih.gov For instance, the electrophilic fluorination of secondary phosphine oxides with Selectfluor® offers an efficient method for the synthesis of phosphoric fluorides under mild conditions. acs.org This transformation is significant as it provides direct access to P-F bonds. acs.org
The mechanism of electrophilic fluorination is still a subject of discussion, with possibilities including an SN2-type pathway or a single-electron transfer (SET) process. wikipedia.org Regardless of the precise mechanism, highly efficient and stereoselective methods have been developed. wikipedia.org
The choice of the electrophilic fluorinating agent can be tailored to the specific substrate and desired outcome. For example, N-fluoropyridinium salts are versatile reagents whose fluorinating ability can be modulated by changing the substituents on the pyridine (B92270) ring. alfa-chemistry.com
| Reagent | Substrate | Product | Key Features | Reference |
| Selectfluor® | Secondary phosphine oxides | Phosphoric fluorides | Efficient, mild conditions | acs.org |
| N-fluorobenzenesulfonimide (NFSI) | Alkenes, aromatic hydrocarbons, amides, nitriles | Fluorinated compounds | Economical, stable, safe | alfa-chemistry.com |
| N-fluoro-o-benzenedisulfonimide (NFOBS) | Aryl Grignard reagents, aryllithiums | Fluorobenzene | - | wikipedia.org |
| N-fluoropyridinium salts | Enol compounds, multi-electron aromatic compounds | Fluorinated compounds | Variable fluorinating ability | alfa-chemistry.com |
Modular Assembly via Fluorinated Building Blocks
The use of fluorinated building blocks is a powerful and widely employed strategy for the synthesis of complex fluorinated molecules, including this compound and its analogs. This approach involves the incorporation of pre-fluorinated synthons into a larger molecular framework, which can simplify the synthetic route and avoid the often harsh conditions required for direct fluorination. nih.gov
A variety of fluorinated building blocks are commercially available or can be readily synthesized. These include compounds containing trifluoromethyl (TFM), difluoromethyl (DFM), and other fluoroalkyl groups. For the synthesis of fluorinated phosphonates, key building blocks include diethyl (difluoromethyl)phosphonate and diethyl (trifluoromethyl)phosphonate. uochb.cz
Diethyl (difluoromethyl)phosphonate serves as a versatile precursor for a range of difluoromethyl- and difluoromethylene-containing compounds. uochb.cz For example, deprotonation with a strong base generates a nucleophilic species that can react with various electrophiles. This building block approach has been utilized in the synthesis of (difluoromethyl)phosphonate azasugars, which are of interest as potential enzyme inhibitors.
Similarly, tetraethyl fluoromethylenebisphosphonate can be used as a precursor to α-alkyl-α-fluoromethylenebisphosphonates and α-fluorovinylphosphonates. uochb.cz The modular nature of this approach allows for the systematic variation of the non-fluorinated parts of the molecule, facilitating the generation of libraries of compounds for biological screening.
The synthesis of α,α-difluorophosphinates has been achieved through the alkylation of H-phosphinates with chlorodifluoromethane (B1668795) (ClCF2H) using lithium hexamethyldisilazide (LiHMDS) as a base. nih.gov This method provides the corresponding α,α-difluorophosphinates in good yields. nih.gov
A recently developed method for preparing CF2-P(V) phosphonate analogs, such as difluoromethylene phosphonic and phosphinic amides, is based on a formal nih.gov-sigmatropic phospha-Wittig rearrangement of readily available fluoroallyl bis(amido)phosphites. constructor.university This method utilizes ubiquitous starting materials like THP-O-protected 2,2,2-trifluoroethanol (B45653) and avoids the use of ozone-depleting substances. constructor.university
| Fluorinated Building Block | Application | Resulting Compound Class | Reference |
| Diethyl (difluoromethyl)phosphonate | Nucleophilic addition to furanosylamines | (Difluoromethyl)phosphonate azasugars | |
| Tetraethyl fluoromethylenebisphosphonate | Alkylation and further transformations | α-Alkyl-α-fluoromethylenebisphosphonates, α-Fluorovinylphosphonates | uochb.cz |
| Chlorodifluoromethane (ClCF2H) | Alkylation of H-phosphinates | α,α-Difluorophosphinates | nih.gov |
| THP-O-protected 2,2,2-trifluoroethanol | Phospha-Wittig rearrangement | Difluoromethylene phosphonic/phosphinic amides | constructor.university |
Incorporation of Trifluoromethyl and Difluoromethyl Moieties
The introduction of trifluoromethyl (CF3) and difluoromethyl (CF2H) groups into phosphonates is of significant interest due to the profound effects these moieties can have on the biological activity and physicochemical properties of the parent compounds. Several synthetic strategies have been developed to achieve this incorporation.
One common approach involves the use of fluorinated building blocks that already contain the desired CF3 or CF2H group. Diethyl trifluoromethylphosphonate and diethyl difluoromethylphosphonate are key reagents in this regard. uochb.cz For example, diethyl trifluoromethylphosphonate can be used for the trifluoromethylation of non-enolizable ketones to yield trifluoromethyl-containing alcohols. uochb.cz It also reacts with aldehydes to produce phosphates of trifluoromethylated alcohols. uochb.cz
Diethyl difluoromethylphosphonate is a versatile precursor for a variety of difluoromethylated compounds. uochb.cz Deprotonation of diethyl difluoromethylphosphonate with a strong base like lithium diisopropylamide (LDA) generates a nucleophilic species that can react with various electrophiles, including aldehydes, ketones, and imines. This has been applied in the synthesis of (difluoromethyl)phosphonate azasugars.
Another strategy for synthesizing difluoromethylphosphonates involves the alkylation of H-phosphinates. For instance, the reaction of H-phosphinates with chlorodifluoromethane (ClCF2H) in the presence of a base like lithium hexamethyldisilazide (LiHMDS) affords α,α-difluoromethylphosphinates in good yields. nih.gov
Multi-component reactions also offer a pathway to trifluoromethylated phosphonates. For example, aza-Diels-Alder reactions and cyclocondensation reactions have been used to synthesize α-CF3 substituted nitrogen heterocycles. bioorganica.com.ua
The development of new reagents and methodologies continues to expand the toolkit for incorporating CF3 and CF2H groups. Diethyl fluoronitromethylphosphonate, for instance, has been introduced as a new reagent for Horner-Wadsworth-Emmons reactions with aldehydes and for nucleophilic fluoroalkylation. uochb.cz
| Fluoroalkyl Group | Synthetic Method | Reagent/Building Block | Resulting Compound | Reference |
| Trifluoromethyl (CF3) | Trifluoromethylation of ketones | Diethyl trifluoromethylphosphonate | Trifluoromethyl-containing alcohols | uochb.cz |
| Difluoromethyl (CF2H) | Nucleophilic addition | Diethyl (lithiodifluoromethyl)phosphonate | (Difluoromethyl)phosphonate azasugars | |
| Difluoromethyl (CF2H) | Alkylation of H-phosphinates | Chlorodifluoromethane (ClCF2H) | α,α-Difluoromethylphosphinates | nih.gov |
| Trifluoromethyl (CF3) | Aza-Diels-Alder/Cyclocondensation | - | α-CF3 substituted nitrogen heterocycles | bioorganica.com.ua |
Enantioselective Synthesis of Chiral Fluorinated Phosphonic Acid Analogs
The development of synthetic routes to enantiomerically pure chiral fluorinated phosphonic acids and their analogs is a significant area of research, driven by the unique biological properties often exhibited by these stereochemically defined molecules. Several key strategies have emerged, including the catalytic asymmetric hydrophosphonylation of fluorinated imines, kinetic resolution of racemic fluorinated phosphonates, the use of chiral auxiliaries, and the asymmetric fluorination of phosphonate substrates. These methods provide access to a variety of chiral α-amino- and α-hydroxyphosphonates containing fluorine, which are important building blocks and potential bioactive compounds.
A prominent and effective method for creating chiral fluorinated phosphonates is the catalytic asymmetric hydrophosphonylation of imines. This approach involves the addition of a dialkyl phosphite to a C=N double bond of a fluorinated imine, with the stereochemical outcome controlled by a chiral catalyst.
One successful strategy employs chiral Brønsted acids as organocatalysts. For instance, the asymmetric addition of various dialkyl phosphites to fluorinated aldimines derived from cinnamaldehyde (B126680) has been achieved using chiral (R)- and (S)-3,3'-[3,5-bis(trifluoromethyl)phenyl]2-1,1'-binaphthyl phosphate (B84403) catalysts. This method yields new bioactive α-aminophosphonates in good yields and high enantiomeric excess (ee). chemrxiv.org The reaction proceeds under mild conditions, demonstrating the utility of chiral organocatalysts in synthesizing these complex molecules. chemrxiv.org
Similarly, chiral SPINOL-phosphoric acid has been shown to be a highly effective organocatalyst for the asymmetric hydrophosphonylation of aldimines derived from cinnamaldehyde with diethyl phosphite. rsc.org These reactions, conducted at room temperature, produce the corresponding α-amino phosphonates in excellent yields (85–98%) and with high enantioselectivity (80–98% ee). rsc.org
Chiral thiourea (B124793) derivatives have also been utilized as catalysts for the highly enantioselective hydrophosphonylation of a broad range of N-benzyl imines, which can include fluorinated variants. organic-chemistry.org This approach provides a practical route to enantiomerically enriched α-amino phosphonic acids after a subsequent deprotection step. organic-chemistry.org The direct catalytic enantioselective hydrophosphonylation of N-unsubstituted trifluoromethyl ketimines has also been reported using chiral bifunctional squaramide organocatalysts, affording N-unprotected α-tetrasubstituted α-aminophosphonates in high yields and with excellent enantioselectivity. chemrxiv.org
Table 1: Enantioselective Hydrophosphonylation of Fluorinated Imines
| Substrate (Imine) | Phosphite | Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| Fluorinated Aldimine | Dialkyl Phosphites | (R)- or (S)-Binaphthyl Phosphate | 58-73 | 64.6-90.6 | chemrxiv.org |
| Cinnamaldehyde-derived Aldimine | Diethyl Phosphite | SPINOL-Phosphoric Acid | 85-98 | 80-98 | rsc.org |
| N-Benzyl Imines | Various Dialkyl Phosphites | Chiral Thiourea | High | High | organic-chemistry.org |
| N-Unsubstituted Trifluoromethyl Ketimine | Diphenyl Phosphite | Chiral Squaramide | High | Excellent | chemrxiv.org |
Another powerful technique for obtaining enantiopure fluorinated phosphonates is through kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or enzyme, allowing for their separation.
A notable example is the hydrolytic kinetic resolution of racemic 1,1-difluoro-3,4-epoxy-butylphosphonate. mdpi.com Using a chiral salen-Co complex as the catalyst, this method effectively resolves the racemate to furnish enantiomerically pure diols (in 99% ee), which serve as crucial intermediates for the synthesis of chiral (α,α-difluoroalkyl)phosphonates. mdpi.com
Enzymatic kinetic resolution has also been successfully applied. researchgate.net For instance, a racemic 1,2-dihydroxy-3,3,3-trifluoropropanephosphonate was resolved using lipase (B570770) B from Candida antarctica (CALB), providing access to the optically active product with good chemical and enantiomeric yields. researchgate.net Dynamic kinetic resolution, a variation where the slower-reacting enantiomer is racemized in situ, has been proposed as the mechanism for the highly stereoselective nucleophilic monofluoromethylation of imines, enabling the synthesis of chiral β-fluoro amines. cas.cn This principle highlights a sophisticated strategy for maximizing the yield of the desired enantiomer. cas.cn
Table 2: Kinetic Resolution of Racemic Fluorinated Phosphonates
| Racemic Substrate | Method | Chiral Agent | Product | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| 1,1-Difluoro-3,4-epoxy-butylphosphonate | Hydrolytic Kinetic Resolution | Chiral Salen-Co Complex | Enantiopure Diol Intermediate | 99 | mdpi.com |
| 1,2-Dihydroxy-3,3,3-trifluoropropanephosphonate | Enzymatic Kinetic Resolution | Candida antarctica Lipase B (CALB) | Optically Active Diol | Satisfactory | researchgate.net |
Asymmetric fluorination involves the direct introduction of a fluorine atom onto a prochiral phosphonate-containing molecule using a chiral fluorinating reagent or a chiral catalyst. This method is advantageous as it builds the chiral fluorinated center directly.
The catalytic enantioselective fluorination of α-cyanophosphonates has been developed using chiral Pd(II)-bisphosphine complexes. researchgate.net This system, which requires an organic base co-catalyst, activates the phosphonate substrate via coordination to the nitrile group, allowing for electrophilic fluorination to occur with good yields and enantioselectivities up to 78% ee. researchgate.net
Furthermore, the electrophilic fluorination of α-chloro-β-keto phosphonates has been achieved with excellent enantioselectivity (up to 95% ee) using chiral palladium complexes. researchgate.net This reaction provides a direct route to α-chloro-α-fluoro-β-keto phosphonates, which are versatile building blocks for more complex fluorinated molecules. researchgate.net The concept of using a chiral anionic catalyst, such as a chiral phosphate, to facilitate fluorocyclization with a cationic fluorinating agent also presents a powerful strategy for asymmetric fluorination. nih.gov
Biochemical and Mechanistic Investigations of Fluoromethyl Phosphonic Acid Interactions
Enzyme Inhibition Kinetics and Mechanisms
The inhibitory prowess of (fluoromethyl)phosphonic acid analogs stems from their ability to target the active sites of several key enzyme families. The following sections detail the kinetics and mechanisms of this inhibition.
Derivatives of this compound, particularly fluorinated aminophosphonates (FAPs), have been identified as progressive and irreversible inhibitors of serine esterases. nih.gov This class of enzymes, which includes vital neurological and metabolic enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), carboxylesterase (CaE), and neuropathy target esterase (NTE), features a critical serine residue in their active site. nih.govnih.govnih.gov
The mechanism of inhibition by these organophosphorus (OP) compounds involves the phosphylation of this active site serine. nih.govnih.gov For fluorinated phosphonates, this process is notably dependent on the cleavage of the otherwise stable phosphorus-carbon (P-C) bond. nih.gov Kinetic studies demonstrate that FAPs act as progressive irreversible inhibitors against AChE, BChE, CaE, and NTE. nih.gov The inhibition kinetics are consistent with the organophosphorylation of the active site serine, a process that necessitates the scission of the P-C bond of the inhibitor. nih.gov Mass spectrometry analysis has confirmed that the inhibition of BChE and NTE by FAPs results in dialkylphosphoryl and monoalkylphosphoryl adducts, providing direct evidence for phosphorylation via P-C bond cleavage. nih.gov
Trifluoromethyl ketones, which share structural similarities with the reactive state of phosphonates, are also known to be potent, reversible inhibitors of various carboxylesterases and NTE, highlighting the importance of the fluorinated moiety in achieving high-affinity binding within the enzyme's active site. nih.govresearchgate.netresearchgate.net
Table 1: Inhibition of Serine Esterases by Organophosphorus Compounds This table is interactive. Use the search bar to filter results.
| Enzyme Family | Specific Enzyme(s) | Inhibitor Class | Mechanism of Inhibition | Key Finding | Reference(s) |
|---|---|---|---|---|---|
| Serine Esterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Carboxylesterase (CaE), Neuropathy Target Esterase (NTE) | Fluorinated Aminophosphonates (FAPs) | Progressive, irreversible inhibition via phosphylation of active site serine | Inhibition requires cleavage of the P-C bond, confirmed by mass spectrometry. | nih.gov |
| Serine Esterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Organophosphates (general) | Irreversible blockade by phosphorylation of active site serine | Leads to accumulation of acetylcholine (B1216132) in synapses. | nih.govmdpi.com |
| Carboxylesterases | Human Liver Carboxylesterase (hCE1) | Organophosphate Esters (e.g., TPHP) | Noncompetitive inhibition | Potent inhibition with IC50 values in the nanomolar range. | nih.gov |
Phosphonic acid analogs of amino acids, including those with fluorine substitutions, are effective inhibitors of zinc-dependent aminopeptidases. mdpi.comnih.gov Aminopeptidases are exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. mdpi.com
Studies on a library of phosphonic acid analogs of phenylalanine, featuring fluorine substitutions on the aromatic ring, revealed them to be micromolar or submicromolar inhibitors of both human (hAPN) and porcine (pAPN) aminopeptidase (B13392206) N. mdpi.comnih.gov Molecular modeling suggests that the aminophosphonic part of these inhibitors binds in a nearly identical fashion across the series. The variation in inhibitory activity is primarily attributed to the placement and interactions of the substituted aromatic side chain within the enzyme's active site. mdpi.comnih.gov Other aminophosphonates have been shown to be effective, time-dependent inhibitors of microsomal aminopeptidases, following a slow-binding inhibition mechanism. nih.gov
Table 2: Inhibition of Aminopeptidases by Phosphonic Acid Analogs This table is interactive. Use the search bar to filter results.
| Enzyme | Inhibitor Type | Potency | Mechanistic Insight | Reference(s) |
|---|---|---|---|---|
| Human Aminopeptidase N (hAPN) | Phosphonic acid analogs of fluorophenylalanine | Micromolar to submicromolar | Binding of the aminophosphonic moiety is consistent; activity differences stem from the aromatic side chain's position. | mdpi.comnih.gov |
| Porcine Aminopeptidase N (pAPN) | Phosphonic acid analogs of fluorophenylalanine | Micromolar to submicromolar | Binding of the aminophosphonic moiety is consistent; activity differences stem from the aromatic side chain's position. | mdpi.comnih.gov |
Protein tyrosine phosphatase 1B (PTP1B) is a key regulator in insulin (B600854) and leptin signaling pathways, making it a target for therapeutic intervention. nih.govnih.gov (Fluoromethyl)phosphonic acids, specifically phosphono-difluoromethyl phenylalanine, serve as effective phosphotyrosine biomimetics and act as inhibitors of PTP1B. researchgate.netfu-berlin.de The value of these compounds lies in their nature as non-cleavable phosphate (B84403) mimetics. fu-berlin.de
Research has shown that pentafluorophosphato-phenylalanines can inhibit PTP1B much more strongly than the classical phosphono-difluoromethyl phenylalanine. researchgate.net Docking studies indicate that these inhibitors bind in the phosphotyrosine binding pocket of PTP1B. researchgate.net The search for inhibitors has also explored allosteric sites, which are distinct from the highly conserved catalytic site, offering a pathway to achieve greater selectivity. nih.govnih.gov
A primary mechanism by which phosphonate-based compounds inhibit enzymes is by acting as transition-state analogs. researchgate.netnih.gov For hydrolytic enzymes like peptidases and esterases, the catalytic process involves the formation of a high-energy, tetrahedral transition state. researchgate.netnih.gov The phosphonate (B1237965) group is tetrahedral and carries a negative charge, allowing it to mimic this transient intermediate state effectively. researchgate.net
By binding much more tightly to the enzyme's active site than the actual substrate, these transition-state analogs act as potent competitive inhibitors. researchgate.netnih.gov The introduction of fluorine atoms onto the α-methylene group adjacent to the phosphorus can further enhance this mimicry. Fluorine's electron-withdrawing properties lower the pKa of the phosphonate, making its charge state more analogous to the transition state under physiological conditions. researchgate.net The correlation between the Ki values for phosphonate inhibitors and the Km/kcat values for their corresponding amide substrates provides strong evidence for this transition-state analogy. nih.gov
The phosphorus-carbon (P-C) bond is known for its exceptional stability against chemical and enzymatic hydrolysis compared to the P-O bond in phosphate esters. researchgate.netmdpi.com However, the inhibitory mechanism of certain fluorinated phosphonates against serine esterases relies on the cleavage of this very bond. nih.gov
For fluorinated aminophosphonates (FAPs), molecular modeling and X-ray crystallography have revealed an elongated and destabilized P-C bond compared to non-fluorinated analogs. nih.gov This inherent instability is crucial for their mechanism of action. Chemical reactivity studies show that the P-C bond in these compounds can be hydrolyzed under basic conditions. nih.gov The ultimate proof of P-C bond scission during enzyme inhibition comes from mass spectrometry, which identified the covalent attachment of the phosphoryl group (and not the entire phosphonate) to the active site serine of the target esterase. nih.gov In contrast, for other applications and inhibitor types, such as transition-state mimics for metalloproteases or PTP1B inhibitors, the stability of the P-C bond is essential for their function as non-hydrolyzable analogs. fu-berlin.deresearchgate.net Theoretical studies on model α-aminophosphonates suggest that P-C bond cleavage in acidic media is a multi-step process involving protonation events. nih.gov
Molecular Target Engagement and Binding Principles
The engagement of this compound derivatives with their enzyme targets is governed by a combination of structural mimicry and specific molecular interactions.
Serine Esterases: The engagement is covalent. The process begins with the formation of a reversible enzyme-inhibitor complex, followed by the nucleophilic attack of the active site serine on the phosphorus atom. This leads to the cleavage of the P-C bond and the formation of a stable, covalent phosphyl-enzyme adduct, thereby inactivating the enzyme. nih.govnih.gov
Protein Tyrosine Phosphatases (PTP1B): The binding is also non-covalent. The phosphonate moiety, particularly the difluoromethylphosphonate group, acts as a bioisostere of the phosphotyrosine residue of the substrate. researchgate.netfu-berlin.de It engages in hydrogen bonding and electrostatic interactions within the highly polar, positively charged active site pocket of PTP1B, which is designed to recognize and bind the phosphate group of its natural substrate. researchgate.netfrontiersin.org The aryl ring of the inhibitor fits into a hydrophobic sub-pocket, further enhancing binding affinity.
Interactions with Specific Enzyme Active Sites and Receptors
Fluorinated phosphonates, including this compound, serve as valuable tools for probing the active sites of enzymes that process phosphorylated substrates. Their structural similarity to natural phosphates allows them to bind in these active sites, but the stable carbon-phosphorus (C-P) bond makes them resistant to enzymatic cleavage by phosphatases. acs.org This resistance is a key feature in their design as enzyme inhibitors or unnatural substrates.
A systematic study of fluorinated phosphonate mimics of glucose 6-phosphate (G6P) as substrates for G6P dehydrogenase from Leuconostoc mesenteroides revealed the critical importance of stereochemistry and the degree of fluorination. nih.gov In this "fluorinated phosphonate scan," researchers synthesized and tested analogues of G6P where the bridging oxygen of the phosphate group was replaced with CH₂, CHF, or CF₂ groups. nih.govunl.edu The results were striking: the (α-monofluoro)phosphonate family contained both the substrate mimic with the highest affinity (lowest Kₘ) and the one with the lowest affinity (highest Kₘ). acs.org Specifically, the S-diastereomer of the monofluoromethyl phosphonate analogue was the best substrate, while the R-diastereomer was the worst. acs.orgunl.edu This demonstrates that the introduction of a single fluorine atom is not a simple scalar change but a vectorial one, where the specific spatial orientation of the fluorine atom dramatically influences the interaction with the enzyme's active site. acs.org
In a different enzymatic environment, the active site of glucosamine (B1671600) 6-phosphate synthase, an α,α-difluorinated phosphonate analogue of fructose (B13574) 6-phosphate acted as the best inhibitor, exhibiting slow-binding inhibition. unl.edu This contrasts with the results from G6P dehydrogenase, highlighting that the optimal degree of fluorination for binding is highly dependent on the specific topology of the enzyme's active site. unl.edu Similarly, phosphonic acid analogues of phenylalanine have been shown to be effective micromolar inhibitors of porcine and human aminopeptidases N. nih.gov
Characterization of Hydrogen Bonding Networks with Biomolecules
The phosphonic acid group, R-P(O)(OH)₂, is a versatile hydrogen-bonding unit, possessing both potent proton-donating (P-OH) and proton-accepting (P=O) moieties. researchgate.net This allows this compound to form extensive and robust hydrogen bond networks with biological macromolecules, a critical factor in its binding to enzyme and receptor sites. khanacademy.orgyoutube.comwikipedia.org The P=O group has a strong tendency to accept two hydrogen bonds, while the two P-OH groups can each donate one. mdpi.com
In the solid state, phosphonic acids self-assemble into well-defined motifs, including infinite ladder-like "double H-bonded" chains, "triple H-bonded" chains, or complex two-dimensional sheets. researchgate.netmdpi.com The energy of these hydrogen bonds in phosphonic acid self-associates can be substantial, indicating a very stable interaction. researchgate.net This inherent capability to form multiple, strong hydrogen bonds is fundamental to how this compound interacts with the amino acid residues lining an enzyme's active site, such as the arginine, lysine, and serine residues typically found in phosphate-binding pockets. The geometry of the phosphonic acid group is more flexible than that of a carboxylic acid, allowing it to form varied structures like dimers, trimers, and tetramers in solution. researchgate.net This flexibility can facilitate an optimal geometric fit within a binding site. nih.gov
Computational studies and NBO (Natural Bond Orbital) analysis of hydrogen-bonded complexes between phosphonic acids and model amides (like dimethylformamide) have been used to calculate the strength, geometry, and charge transfer characteristics of these interactions. researchgate.net
| Property | Value | Source |
| Hydrogen Bond Donor Count | 2 | Computed by Cactvs 3.4.6.11 nih.gov |
| Hydrogen Bond Acceptor Count | 4 | Computed by Cactvs 3.4.6.11 nih.gov |
| Common H-Bond Motifs | Chains, Sheets, Cages | researchgate.netmdpi.com |
Coordination Chemistry with Catalytic Metal Ions (e.g., Zinc)
Many enzymes that process phosphorylated substrates are metalloenzymes, often containing zinc (Zn²⁺) or magnesium (Mg²⁺) ions in their active sites to coordinate the phosphate group and facilitate catalysis. The phosphonate group of this compound is an excellent ligand for such metal ions.
Research into the coordination chemistry of phosphonates with zinc has revealed the formation of complex molecular cages. For instance, the reaction of zinc chloride with tert-butylphosphonic acid can produce a trinuclear zinc phosphonate complex, [Zn₃Cl₂(3,5-Me₂Pz)₄(t-BuPO₃)₂], featuring a planar arrangement of three zinc atoms. nih.gov In this structure, the two phosphonate groups act as bicapping µ₃-ligands, each bridging the three metal centers. nih.gov
When phenylphosphonic acid is used, a larger hexanuclear zinc phosphonate cage, [Zn₆Cl₄(3,5-Me₂PzH)₈(PhPO₃)₄], can be formed. nih.gov The six zinc ions in this complex adopt a chair-like conformation, and the four phosphonate groups function as bridging tripodal µ₃-[RPO₃]²⁻ ligands. nih.gov This ability of the phosphonate moiety to bridge multiple metal ions demonstrates its capacity to form stable, well-defined coordination complexes within the active sites of metalloenzymes, mimicking the binding mode of natural phosphate substrates.
Influence of Fluorination on Biochemical Behavior
The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to modulate a molecule's properties. In this compound, fluorination profoundly influences its lipophilicity, acidity, and ability to act as a bioisostere.
Impact of Fluorine Substitution on Compound Lipophilicity and Membrane Permeation
The effect of fluorination on lipophilicity (often measured as LogP or LogD) is complex and context-dependent. nih.gov On one hand, replacing hydrogen with fluorine increases the molecule's hydrophobic surface area, which can lead to increased lipophilicity. nih.govnih.gov On the other hand, the high electronegativity of fluorine increases the polarity of adjacent C-F and C-S bonds, which can decrease lipophilicity. nih.gov
Studies have shown that fluorination of an aromatic ring or π-system generally increases lipophilicity, which can enhance a drug's ability to permeate cell membranes. nih.gov However, for aliphatic chains, the effect is less predictable. nih.gov For this compound, which is highly polar due to the phosphonic acid group, the introduction of fluorine is expected to slightly increase its lipophilicity compared to the non-fluorinated methylphosphonic acid. The computed XLogP3 value for this compound is -1.2, indicating it remains a highly polar molecule. nih.gov
Interestingly, studies comparing the membrane transport of fluorinated and non-fluorinated lipophilic ions found that the fluorine-substituted version could be more lipophilic yet exhibit significantly slower translocation across the plasma membrane. nih.govnih.gov This suggests that while fluorination might enhance partitioning into the lipid bilayer, it can simultaneously hinder the rate of passage across it.
Electronic Effects of Fluorine on the Acidity and Reactivity of the Phosphonic Acid Moiety
The fluorine atom is the most electronegative element, and its incorporation into a molecule exerts a powerful inductive electron-withdrawing effect. nih.gov In this compound, this effect is transmitted to the phosphorus atom, which in turn increases the acidity of the P-OH protons. Consequently, this compound is a stronger acid (has a lower pKa) than its non-fluorinated counterpart, methylphosphonic acid. This modulation of pKa is critical, as the ionization state of the phosphonic acid group at physiological pH is a key determinant of its ability to mimic a natural phosphate and bind effectively in an active site. researchgate.netcambridgemedchemconsulting.com
The electron-withdrawing nature of fluorine also affects the reactivity of the phosphorus center. The increased electrophilicity of the phosphorus atom in fluorinated phosphonates can influence their interactions with nucleophiles. nih.gov The P-F bond itself, as seen in related compounds like sarin (B92409) or in synthetic intermediates, is susceptible to hydrolysis and nucleophilic attack. wikipedia.orgnih.gov This reactivity is harnessed in certain synthetic methods but also underscores the electronic influence of the halogen on the molecule's chemical behavior. nih.govacs.org
Bioisosteric Mimicry of Phosphate and Amino Acid Residues by Fluorinated Phosphonates
One of the most significant applications of this compound and related compounds is as bioisosteres of natural phosphates and amino acids. researchgate.netresearchgate.netmdpi.com Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.
Phosphate Mimicry: The phosphonate group (R-CH₂-PO₃²⁻) is a classic bioisostere for the phosphate group (R-O-PO₃²⁻). cambridgemedchemconsulting.com The key difference is the replacement of a labile ester oxygen (P-O-C) with a metabolically stable carbon-phosphorus bond (P-C-C). acs.org This change makes phosphonate-containing molecules resistant to cleavage by phosphatase enzymes, which is highly desirable for developing drug candidates that act on phosphate-processing pathways. unl.edu The introduction of fluorine (e.g., -CHF- or -CF₂-) further refines this mimicry. Difluoromethyl phosphonates, in particular, are considered excellent mimics of phosphates because the electronic effects of the two fluorine atoms adjust the pKa values of the phosphonic acid to more closely match those of a natural phosphate group. researchgate.netnih.gov They also mimic the geometry and polarity of the phosphate group more effectively than simple non-fluorinated phosphonates. researchgate.net This has been successfully applied in creating mimics of glucose 6-phosphate, fructose 6-phosphate, and phosphorylated amino acids like phosphoserine and phosphothreonine. unl.eduacs.org
Structural Characterization and Computational Modeling of Fluoromethyl Phosphonic Acid Systems
Spectroscopic Elucidation of Molecular Structures
Spectroscopic techniques are fundamental tools for the characterization of (Fluoromethyl)phosphonic acid and related compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly powerful, providing complementary information that is crucial for structural assignment and for gaining insights into reaction mechanisms.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ³¹P) in Structural Assignment and Mechanistic Studies
NMR spectroscopy is indispensable for the unambiguous structural characterization of fluorinated phosphonates. The presence of four NMR-active nuclei (¹H, ¹³C, ¹⁹F, and ³¹P) provides a wealth of data on the molecular framework and the electronic environment of the atoms.
¹H NMR: Proton NMR spectra help identify the protons in the molecule. The protons of the fluoromethyl group (CH₂F) typically show a characteristic doublet of doublets pattern due to coupling with both the adjacent phosphorus atom (²JHP) and the fluorine atom (²JHF).
¹³C NMR: Carbon NMR provides information about the carbon skeleton. The carbon of the fluoromethyl group is split into a doublet by the phosphorus atom (¹JCP) and further split by the fluorine atom (¹JCF), providing clear evidence of their connectivity.
¹⁹F NMR: Fluorine-19 NMR is highly sensitive and has a wide chemical shift range, making it an excellent probe for fluorinated compounds. wikipedia.orgthermofisher.com The chemical shift of the fluorine in the CH₂F group typically appears in the range of -200 to -220 ppm. wikipedia.org The signal is split into a doublet by the geminal phosphorus atom (²JFP) and into a triplet by the two geminal protons (²JFH). The magnitude of these coupling constants provides valuable structural information. wikipedia.org ¹⁹F NMR is also a powerful tool for determining the pKa of fluorinated acids through titration experiments, as the chemical shift is sensitive to the protonation state of the molecule. nih.gov
³¹P NMR: Phosphorus-31 NMR is central to characterizing phosphonates. huji.ac.iloxinst.com The phosphorus atom in this compound exhibits a signal that is split into a doublet by the geminal fluorine atom (²JPF) and a triplet by the two geminal protons (²JPH). researchgate.net This distinct splitting pattern is a key diagnostic feature. ³¹P NMR is also used to monitor reaction progress, such as in fluorination reactions, by observing the appearance of new phosphorus signals corresponding to products and intermediates. researchgate.net
Mechanistic studies frequently employ NMR to follow the course of a reaction in situ. For instance, the conversion of alkyl phosphonates to their fluorinated counterparts can be tracked by the disappearance of the reactant's ³¹P signal and the emergence of the product's signal at a different chemical shift with characteristic F-P coupling. researchgate.net
The following table summarizes typical NMR parameters for fluorinated phosphonates, illustrating the type of data obtained from these experiments.
| Nucleus | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|
| ¹⁹F (in a P-F bond) | -75.6 | d | ¹JPF = 1035 | researchgate.net |
| ³¹P (in a P-F bond) | 2.7 | dt | ¹JPF = 1035, ²JPCF = 114 | researchgate.net |
| ¹⁹F (in a CH₂F group) | -200 to -220 | dt | ²JFH ≈ 50, ²JFP = variable | wikipedia.org |
| ³¹P (in Li[PF₆] degradation) | - | t (from OP(F)₂(OH)) | ¹JPF | oxinst.com |
Mass Spectrometry (MS) for Product Characterization and Mechanistic Insights
Mass spectrometry is a vital analytical technique used to determine the molecular weight of this compound and its derivatives, as well as to confirm the identity of products in a reaction mixture. mdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule.
In mechanistic studies, MS can be used to detect and identify transient intermediates and reaction products. researchgate.net For example, monitoring a reaction mixture over time with techniques like electrospray ionization mass spectrometry (ESI-MS) can provide snapshots of the species present, helping to piece together the reaction pathway. chemrxiv.org Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation. In this technique, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a fingerprint of the molecule's structure. For organophosphorus compounds, common fragmentation pathways involve the cleavage of bonds to the phosphorus atom, which can help identify the substituents. mdpi.com MS is also a key tool for identifying proteins that have been covalently modified by organophosphorus compounds, including phosphonates, by detecting the mass shift in peptides containing the modification. nih.govnih.gov
| Technique | Application | Information Obtained | Reference |
|---|---|---|---|
| HRMS (e.g., Orbitrap) | Product Characterization | Accurate mass and elemental composition. | mdpi.com |
| LC-MS/MS | Fragmentation Analysis | Structural elucidation from fragmentation patterns. | mdpi.com |
| In-situ ESI-MS | Mechanistic Studies | Detection of reaction intermediates and products over time. | researchgate.net |
| MALDI-TOF/TOF | Analysis of Biomolecules | Identification of proteins adducted by organophosphates. | nih.gov |
Crystallographic Analysis of Complexes
X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline materials at atomic resolution. biologiachile.clrsc.orgnih.gov This technique has been applied to study complexes involving fluorinated phosphonates, including their interactions with biological macromolecules and their role as building blocks in extended solid-state structures.
X-ray Diffraction Studies of Enzyme-Inhibitor Complexes
Phosphonic acids, including their fluorinated variants, are extensively studied as enzyme inhibitors because they can act as stable mimics of the tetrahedral transition states of reactions catalyzed by enzymes like peptidases and lipases. researchgate.net The introduction of fluorine at the α-carbon can modulate the pKa of the phosphonate (B1237965) group, making it a better electronic and geometric mimic of a natural phosphate (B84403) ester. researchgate.netnih.gov
X-ray crystallography provides unparalleled insight into how these inhibitors bind to the active site of an enzyme. biologiachile.cl By determining the crystal structure of an enzyme-inhibitor complex, researchers can visualize the precise orientation of the inhibitor and its specific interactions (e.g., hydrogen bonds, electrostatic interactions) with amino acid residues in the active site. researchgate.netcore.ac.uk This structural information is crucial for understanding the basis of inhibitor potency and selectivity and for guiding the rational design of new, more effective inhibitors. nih.gov For example, crystal structures have revealed how phosphonate inhibitors mimic the tetrahedral intermediates in the deacylation step of β-lactamase activity. researchgate.net
Structural Characterization of Metal-Organic Frameworks Incorporating Fluorinated Phosphonates
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic molecules. Phosphonates, including fluorinated phosphonates, are effective linkers for building robust MOFs due to their ability to form strong coordination bonds with metal centers. nih.govnih.gov
X-ray diffraction is the primary tool for determining the structure of these complex frameworks. rsc.orgnih.gov Single-crystal X-ray diffraction, when suitable crystals can be grown, provides a complete and precise description of the atomic arrangement, including the coordination environment of the metal centers, the connectivity of the linkers, and the topology and dimensions of the pores. d-nb.inforesearchgate.net In cases where only microcrystalline powders are obtained, structure determination can be achieved from powder X-ray diffraction (PXRD) data. acs.orgrsc.org Structural analysis of phosphonate-based MOFs has revealed diverse architectures, from honeycomb-like arrays of parallel channels to more complex three-dimensional networks. nih.gov The incorporation of fluorinated linkers can influence the properties of the resulting MOF, such as its chemical stability and its affinity for certain guest molecules.
Computational Chemistry and Theoretical Studies
Computational chemistry provides a powerful complement to experimental techniques by offering insights into the structure, properties, and reactivity of molecules at an electronic level. Methods like Density Functional Theory (DFT) are widely used to study this compound and related systems. researchgate.netnih.gov
Theoretical calculations can predict various molecular properties, including geometric parameters (bond lengths and angles), electronic properties (charge distribution), and spectroscopic features (NMR chemical shifts). researchgate.net For instance, computational studies have shown that introducing fluorine atoms to the α-carbon of a phosphonic acid not only lowers its pKa but also adjusts the P-C-C bond angle to more closely resemble that of a natural phosphate, enhancing its function as a biomimetic. researchgate.net
Furthermore, computational modeling is invaluable for elucidating reaction mechanisms. By calculating the energies of reactants, transition states, and products, chemists can map out the entire energy profile of a reaction. researchgate.net This allows for the identification of the most likely reaction pathway and provides a theoretical basis for understanding experimental observations. For example, DFT calculations have been used to investigate the mechanism of late-stage fluorination of alkyl phosphonates, detailing the energetics of intermediates and transition states involved in the process. researchgate.net Molecular dynamics simulations can also be employed to study the behavior of these molecules in complex environments, such as in solution or within the active site of an enzyme, providing a dynamic picture of molecular interactions. nih.gov
Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Electronic Properties
Density Functional Theory (DFT) is a powerful computational tool for investigating the intricacies of chemical reactions and the electronic nature of molecules. In the context of this compound and related organophosphorus compounds, DFT calculations have been instrumental in elucidating reaction mechanisms and understanding their electronic properties.
DFT studies have been employed to model the transition states of various reactions, such as hydrolysis and oxidation, thereby identifying energy barriers and potential catalysts. For instance, the mechanism of diarylation reactions involving ketones and indoles, catalyzed by chiral phosphoric acids, has been scrutinized using DFT methods. These calculations have confirmed that the trifluoromethyl group in a ketone can activate the substrate and stabilize the arylation product. rsc.org Furthermore, DFT has been used to study the structural and electronic properties of systems like H3PO4/ZSM-5, revealing hydrogen bond interactions and charge transfer phenomena that are key to their catalytic activity. rsc.org
The electronic properties of phosphonic acid-based systems, such as those used in dye-sensitized solar cells, have also been explored with DFT. rsc.org These studies assess the performance of different functionals and basis sets to accurately predict frontier molecular orbitals and absorption spectra. rsc.org The electronic structure of conducting oligomers has also been analyzed using DFT to understand their potential in electrochemical applications. researchgate.net
Table 1: Selected DFT Studies on Phosphonic Acid Systems
| System Studied | Computational Focus | Key Findings | Reference |
|---|---|---|---|
| Chiral Phosphoric Acid-Catalyzed Diarylation | Reaction Mechanism, Role of CF3 group | CF3 group activates the substrate and stabilizes the product. | rsc.org |
| H3PO4/ZSM-5 | Structural and Electronic Properties | Hydrogen bonding and charge transfer enhance interaction. | rsc.org |
| Phosphonic Acid Anchored Dye Solar Cells | Optoelectronic Properties, FMO energies | Identification of suitable functionals for predicting electronic behavior. | rsc.org |
Molecular Modeling and Docking Simulations for Ligand-Protein Interactions
Molecular modeling and docking simulations are indispensable techniques for understanding how ligands, such as derivatives of this compound, interact with protein targets. These methods predict the binding poses and affinities of small molecules within the active sites of proteins, guiding the design of new therapeutic agents.
Docking studies have been instrumental in identifying potential inhibitors for various protein targets. For example, high-throughput virtual screening of large compound libraries has been used to identify inhibitors of Plasmodium falciparum hexose (B10828440) transporter 1 (PfHT1), a potential drug target for malaria. nih.gov These initial docking predictions are often followed by more detailed analyses to refine the understanding of ligand-protein interactions. nih.gov
Furthermore, molecular modeling has been used to design novel drug candidates. For instance, folic acid-conjugated MDM2 inhibitors were designed and their binding to the MDM2 protein and the folic acid receptor was investigated using a combination of flexible receptor docking and energy minimization calculations. nih.gov This approach aims to enhance both target binding and cellular uptake. nih.gov The rational design of multipolar interactions between fluorine atoms in ligands and protein backbones has also been a focus, with computational algorithms developed to predict favorable fluorine substitution sites to improve inhibitor activity. nih.govnih.gov
Table 2: Examples of Molecular Docking and Modeling Studies
| Target Protein | Ligand/Inhibitor Type | Computational Approach | Objective | Reference |
|---|---|---|---|---|
| Plasmodium falciparum Hexose Transporter 1 (PfHT1) | Small-molecule compounds | High-throughput virtual screening, Molecular docking | Identification of novel antimalarial inhibitors. | nih.gov |
| Murine Double Minute 2 (MDM2) | Folic acid-conjugated inhibitors | Flexible receptor docking, Molecular mechanics energy minimization | Design of inhibitors with enhanced target binding and cellular uptake. | nih.gov |
Molecular Dynamics Simulations of Protein-Ligand Systems
To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of protein-ligand complexes over time. MD simulations provide insights into the stability of binding poses, conformational changes in both the protein and the ligand, and the role of solvent molecules.
MD simulations are crucial for validating the stability of ligand-protein complexes predicted by docking. For instance, 100-nanosecond MD simulations were used to evaluate the stability of lead compounds in the binding pocket of PfHT1. nih.gov Similarly, 50,000-picosecond MD simulations confirmed the stability of newly designed FA-conjugated MDM2 inhibitors bound to their target protein. nih.gov
These simulations can also reveal subtle but important dynamic effects. For example, MD simulations of a promiscuous ancestral enzyme revealed that substrates could lose their pre-catalytic conformation, highlighting the importance of dynamic stability for catalysis. nih.gov Furthermore, MD simulations have been used to study the effects of post-translational modifications, such as phosphorylation, on the structure and dynamics of proteins. nih.gov The analysis of MD trajectories can include calculations of root mean square deviation (RMSD), root mean square fluctuation (RMSF), solvent accessible surface area (SASA), and hydrogen bond analysis to provide a comprehensive understanding of the protein-ligand interaction. youtube.com
Quantum Chemical Calculations of Proton Transfer Barriers and pKa Values
Quantum chemical calculations are essential for accurately determining fundamental properties like proton transfer barriers and pKa values, which are critical for understanding the reactivity and behavior of this compound in different environments.
The acidity of organophosphorus compounds, including phosphonic acids, is a key determinant of their biological activity and chemical reactivity. The presence of fluorine substituents is known to modulate the pKa of the phosphonic acid group. nih.gov Computational methods, often based on DFT, have been developed to predict the pKa values of acidic phosphorus-containing compounds with reasonable accuracy. nih.gov These theoretical protocols can provide reliable pKa values that are valuable for designing experiments and understanding substituent effects. researchgate.net
Proton transfer is a fundamental process in many chemical and biological reactions. Quantum chemical calculations can be used to model the potential energy surfaces and calculate the energy barriers associated with proton transfer events. nih.gov For example, DFT studies have been used to investigate the enantioselective 1,3-proton transfer step in reactions catalyzed by chiral guanidinium (B1211019) salts, revealing the role of the catalyst in stabilizing the transition state. acs.org
ONIOM Methods for Chiral Discrimination and Enantioselectivity
The ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method is a hybrid computational approach that allows for the study of large molecular systems by treating different parts of the system at different levels of theory. acs.org This is particularly useful for investigating chiral discrimination and the origins of enantioselectivity in catalytic reactions.
ONIOM methods have been successfully applied to understand the mechanism and enantioselectivity of reactions catalyzed by chiral phosphoric acids. For instance, the enantioselectivity of the direct arylation of trifluoromethyl ketones has been studied using a two-layer ONIOM method, which successfully rationalized the experimentally observed enantiomeric excess. rsc.org Similarly, the mechanism of asymmetric hydrophosphonylation of imines catalyzed by chiral Brønsted acids has been investigated using an ONIOM approach to explore the origins of the observed poor enantioselectivity in certain cases. researchgate.net These studies demonstrate the power of ONIOM in providing detailed insights into the transition states and intermolecular interactions that govern stereoselectivity. acs.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Phosphoric acid |
| Trifluoromethyl ketone |
| H3PO4/ZSM-5 |
| Folic acid |
| Thienopyrimidine |
| Chiral phosphoric acids |
| Chiral guanidinium salts |
Research Applications of Fluoromethyl Phosphonic Acid As Chemical Probes and Functional Materials
Chemical Biology and Biochemical Probes
In the realm of chemical biology, (fluoromethyl)phosphonic acid-based molecules serve as sophisticated probes to investigate complex biological systems. The introduction of fluorine provides a sensitive handle for spectroscopic analysis, particularly ¹⁹F NMR, while the phosphonate (B1237965) group can act as a stable mimic of biological phosphates.
Probes for Understanding Enzyme Mechanisms
This compound and its analogues, particularly difluoromethylene phosphonates, are valuable tools for elucidating enzyme mechanisms. They serve as non-hydrolyzable bioisosteres of phosphate (B84403) esters, which are common substrates in numerous enzymatic reactions. researchgate.net This stability allows them to act as inhibitors of enzymes that process phosphate-containing molecules, enabling the study of enzyme-substrate interactions without the complication of substrate turnover. nih.gov
By replacing the labile P-O bond of a phosphate with a stable P-C bond, these phosphonate analogues can trap enzymes in a state that mimics the enzyme-substrate or transition state complex. researchgate.netrsc.org This has proven effective in the study of phosphatases, kinases, and other enzymes involved in phosphoryl transfer reactions. rsc.orgfu-berlin.de For instance, difluoromethyl phosphonates are considered excellent mimics of the phosphate group in terms of their pKa, geometry, and polarity, making them effective inhibitors and probes for enzymes like protein tyrosine phosphatases. researchgate.netfu-berlin.de The interaction of fluorinated phosphonates with enzymes such as E. coli alkaline phosphatase has been studied using ¹⁹F NMR, revealing details about the binding stoichiometry and the nature of the interaction with metal ions in the active site. nih.gov
| Enzyme Class | Phosphonate Analogue Application | Key Findings |
| Phosphatases | Inhibition and structural studies | Mimic phosphate group, allowing for characterization of the active site. rsc.orgfu-berlin.de |
| Kinases | Probing substrate binding | Act as stable analogues of ATP or substrate, aiding in structural and mechanistic studies. |
| Proteases | Transition state analogue inhibitors | The tetrahedral phosphonate can mimic the tetrahedral intermediate of peptide bond hydrolysis. |
Application in Nucleic Acid Secondary Structure and Interaction Studies via ¹⁹F NMR
The unique properties of the ¹⁹F nucleus, including its 100% natural abundance, high gyromagnetic ratio, and extreme sensitivity to the local chemical environment, make it an ideal probe for NMR spectroscopy. oup.comnih.gov Incorporating fluorine into nucleic acids allows for the study of their structure, dynamics, and interactions with other molecules in a manner that is often not possible with more traditional NMR techniques. oup.comnih.gov
This compound derivatives can be incorporated into oligonucleotides, for example, at the 5'-terminus as a fluorophosphate (B79755) or fluorodiphosphate (B14716320) moiety. oup.comoup.comresearchgate.net These fluorinated tags act as reporters, with their ¹⁹F NMR chemical shifts being highly sensitive to the local environment. oup.com This sensitivity allows for the monitoring of:
Duplex formation and mismatch detection: The ¹⁹F chemical shift of a terminal fluorophosphate label can distinguish between single-stranded and double-stranded DNA and can even detect the presence of mismatched base pairs at the terminus. oup.com
G-quadruplex formation: The formation of G-quadruplex structures from telomeric RNA or DNA sequences can be monitored by observing changes in the ¹⁹F NMR spectrum of a strategically placed fluorine label. oup.comoup.com
DNA-protein interactions: The binding of proteins to DNA can be detected by changes in the chemical shift or line broadening of the ¹⁹F signal of a labeled oligonucleotide. oup.com
i-motif formation and ligand interactions: The formation of i-motif structures and their interactions with small molecule ligands can also be followed using this technique. oup.com
The use of a 5'-fluorophosphate moiety has been demonstrated to be a versatile and synthetically accessible labeling strategy that causes minimal perturbation to the nucleic acid structure. oup.comoup.com
| Nucleic Acid Phenomenon | ¹⁹F NMR Application | Example Probe |
| Duplex Formation | Monitoring hybridization and detecting mismatches. oup.com | 5'-Fluorophosphate labeled oligonucleotide. oup.com |
| G-Quadruplex Folding | Observing the formation of secondary structures. oup.comoup.com | 3,5-bis(trifluoromethyl)phenyl at the 5' end. oup.com |
| DNA-Protein Interaction | Detecting binding events. oup.com | 5'-Fluorodiphosphate labeled oligonucleotide. oup.com |
| i-Motif Formation | Monitoring pH-dependent structural changes and ligand binding. oup.com | 5'-Fluorophosphate labeled oligonucleotide. oup.com |
Tools for Molecular Recognition Studies
The principles of molecular recognition are fundamental to virtually all biological processes. Fluorinated molecules, including derivatives of this compound, are valuable tools in this area of study. rsc.orgrsc.org The introduction of fluorine can subtly alter the electronic and steric properties of a molecule, providing a means to probe the specific interactions that govern molecular recognition events. rsc.org
For instance, fluorinated carbohydrates have been used to study carbohydrate-protein interactions. The replacement of a hydroxyl group with a fluorine atom can impact hydrogen bonding and conformational preferences, providing insights into the binding energetics. rsc.org Similarly, phosphonic acids can be incorporated into molecules designed to bind to specific biological targets. nih.gov The phosphonic acid group itself can participate in strong hydrogen bonding and electrostatic interactions, mimicking the interactions of natural phosphate groups.
Development of Fluorescent Labels and Chemosensors
Fluorescent chemosensors are molecules designed to signal the presence of a specific analyte through a change in their fluorescence properties. frontiersin.orgrsc.orgnih.gov These probes are invaluable for visualizing and quantifying ions and molecules in complex biological systems. nih.govsemanticscholar.org While the development of this compound-based fluorescent probes is an emerging area, the constituent parts of the molecule offer significant potential.
The phosphonic acid group can serve as a recognition element for specific analytes, particularly metal ions. nih.gov The fluorophore, or light-emitting portion of the sensor, could be a separate moiety attached to the this compound scaffold. The fluoromethyl group itself does not render the molecule fluorescent, but its electronic properties could potentially modulate the fluorescence of an attached fluorophore. The design of such probes often involves linking a recognition unit to a fluorophore in such a way that binding of the target analyte causes a change in the fluorescence output, such as an increase ("turn-on") or decrease ("turn-off") in intensity. rsc.orgmdpi.com
Applications in Materials Science and Engineering
The ability of phosphonic acids to form robust bonds with metal oxide surfaces has led to their widespread use in materials science for surface modification.
Surface Functionalization (e.g., Self-Assembled Monolayers on Metal Oxides)
This compound and other fluorinated phosphonic acids are highly effective for the surface functionalization of a wide range of metal oxides, including aluminum oxide (Al₂O₃), titanium dioxide (TiO₂), tin oxide (SnO₂), and indium tin oxide (ITO). researchgate.netresearchgate.net They spontaneously form well-ordered, self-assembled monolayers (SAMs) on these surfaces. nih.govmdpi.comnih.gov
The phosphonic acid headgroup forms strong, covalent bonds with the metal oxide surface, leading to the formation of a dense and stable molecular layer. mdpi.comnih.govrsc.org The fluorinated tail group then dictates the surface properties of the modified material. For example, long-chain fluorinated phosphonic acids can create highly hydrophobic and oleophobic surfaces. nih.govnih.gov
These SAMs have a variety of applications:
Corrosion Protection: Fluorinated phosphonic acid SAMs can act as a protective barrier, preventing the underlying metal from reacting with its environment. For example, they have been shown to protect aluminum from attack by hot water. nih.govmdpi.com
Control of Wettability: The surface energy can be precisely controlled by the choice of the terminal group of the phosphonic acid, allowing for the creation of surfaces with specific wetting properties. researchgate.netnih.gov
Organic Electronics: Phosphonic acid SAMs are used to modify the surfaces of electrodes in organic electronic devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.orgrsc.org They can improve charge injection/extraction and enhance device performance and stability. researchgate.netnih.gov
The formation of these SAMs is a straightforward process, often involving simply immersing the substrate in a dilute solution of the phosphonic acid. nih.govnih.gov
| Metal Oxide | Phosphonic Acid | Application |
| Aluminum Oxide (Al₂O₃) | CF₃(CF₂)₁₃(CH₂)₂P(=O)(OH)₂ | Protective coating against hot water. nih.govmdpi.com |
| Titanium Dioxide (TiO₂) | Octadecylphosphonic acid | Enhanced adhesion and stability through thermal annealing. nih.gov |
| Indium Tin Oxide (ITO) | Pentafluorobenzyl phosphonic acid | Modification of work function in organic electronics. nih.gov |
| Stainless Steel | Fluorinated-phosphonic acid methacrylates | Anti-corrosion coatings. nih.gov |
Crosslinkers and Building Blocks for Hybrid Materials and Polymer Composites
This compound and its derivatives serve as versatile building blocks and crosslinking agents in the synthesis of advanced hybrid materials and polymer composites. The phosphonic acid group provides a reactive site for strong adhesion to inorganic substrates, such as metal oxides and minerals, while the fluorinated component can be tailored to impart specific properties like hydrophobicity and chemical resistance.
The integration of phosphonic acid functionalities into polymers is a key strategy for creating high-performance materials. These functionalized polymers are noted for their potential in applications such as proton-exchange materials. figshare.com The synthesis of fluorinated phosphonate copolymers, for instance, can yield materials with high ion-exchange capacity, good thermal stability with decomposition temperatures above 270 °C, and robust mechanical properties, including a high Young's modulus of over 340 MPa. figshare.com
One of the primary advantages of using phosphonic acids in composites is their exceptional ability to bond with metal surfaces. This strong affinity is leveraged to create anti-corrosion coatings. For example, copolymers containing phosphonic acid groups can form stable monolayer films on stainless steel, providing protection even after prolonged exposure to aqueous environments. nih.gov This demonstrates their role in forming durable hybrid organic-inorganic materials.
In the realm of biomedical materials, phosphorus-containing polymers, including those with phosphonic acid groups, are explored for applications like dental adhesion. rsc.orgacs.org In this context, the phosphonic acid moieties can interact with the mineral components of teeth, such as brushite, effectively acting as a crosslinker to enhance the bond strength of dental adhesives. acs.org This interaction highlights the role of the phosphonic acid group in creating a durable interface between the organic polymer and the inorganic tooth structure.
The general approach to creating these hybrid materials involves either the polymerization of monomers already containing the this compound group or the post-polymerization modification of a polymer to introduce this functionality. These methods allow for the creation of a wide range of materials where the properties can be finely tuned by adjusting the concentration of the phosphonic acid groups and the nature of the polymer backbone. While specific data on composites crosslinked solely with this compound is limited, the research on analogous fluorinated phosphonate polymers indicates significant improvements in thermal and mechanical properties.
Table 1: Mechanical and Thermal Properties of Fluorinated Phosphonate Copolymers
| Property | Value |
| Molecular Weight | 220 kDa figshare.com |
| Decomposition Temperature (Td) | > 270 °C figshare.com |
| Young's Modulus | > 340 MPa figshare.com |
| Fracture Elongation | > 40% figshare.com |
| Water Contact Angle | > 90° figshare.com |
| Ion-Exchange Capacity (IEC) | 3.19 mmol/g figshare.com |
This table presents data for a fluorinated phosphonate copolymer, illustrating the typical properties achieved when incorporating phosphonic acid groups into a fluorinated polymer backbone.
Development of Proton Conductors for Electrolyte Systems (e.g., Fuel Cells)
The phosphonic acid group is an effective proton conductor, and the presence of fluorine enhances the acidity and thermal stability of the material. This combination makes FPA-based polymers promising candidates for next-generation PEMs. Research has focused on synthesizing polymers with pendant FPA groups and evaluating their proton conductivity under various conditions.
For instance, studies on proton-conductive aromatic membranes have shown that the incorporation of phosphonic acid groups can lead to high proton conductivity. nih.gov The conductivity is highly dependent on both temperature and relative humidity (RH). As temperature increases, proton mobility is enhanced, leading to higher conductivity. Similarly, higher humidity provides more water molecules to facilitate proton transport through the membrane via a Grotthuss-type mechanism. nih.gov
In one study, a poly(pyridobisimidazole) membrane, when doped with phosphoric acid, demonstrated a significant increase in proton conductivity with rising temperature, reaching 0.23 S·cm⁻¹ at 180 °C under anhydrous conditions. nih.gov Another example is a sulfonated poly(phenylene)-based membrane, which exhibited proton conductivities of over 280 mS cm⁻¹ at 95% relative humidity. nih.gov These examples, while not exclusively using this compound, illustrate the potential of phosphonated and fluorinated polymers in fuel cell applications.
The data below showcases the performance of different polymer electrolyte membranes, highlighting the influence of temperature and humidity on their proton conductivity.
Table 2: Proton Conductivity of Phosphonic Acid-Containing Polymer Membranes
| Membrane Type | Temperature (°C) | Relative Humidity (%) | Proton Conductivity (mS/cm⁻¹) |
| SPP-TFP-4.0-PVDF | Ambient | 95 | 281.8 nih.gov |
| SPP-TFP-4.0-ePTFE | Ambient | 95 | 387.5 nih.gov |
| Parent SPP-TFP-4.0 | Ambient | 95 | 550.1 nih.gov |
| Poly(pyridobisimidazole) (PPI) | 180 | Anhydrous | 230 nih.gov |
| Co-MOF-74 (single crystal, along c-axis) | 25 | ~90 | 0.123 nih.gov |
This table compiles proton conductivity data from various studies on phosphonic acid-containing materials to illustrate their performance in conditions relevant to fuel cells.
The development of these materials is a step towards creating more robust and efficient fuel cells that can operate under more demanding conditions, a critical advancement for their widespread adoption in transportation and stationary power generation. youtube.com
Emerging Trends and Future Research Directions
Novel Synthetic Methodologies for Enhanced Accessibility and Diversity
The development of efficient and versatile synthetic routes is crucial for exploring the full potential of (Fluoromethyl)phosphonic acid and its analogs. Traditional methods are being supplemented and replaced by novel methodologies that offer improved yields, greater functional group tolerance, and access to a wider diversity of derivatives.
One highly efficient modern method involves the nucleophilic fluorination of diazo bisphosphonates. For instance, reacting tetramethyl (diazomethylene)bis(phosphonate) with the Olah reagent (a hydrogen fluoride (B91410)/pyridine (B92270) complex) can successfully introduce fluorine. Another key strategy involves building the molecule from smaller, fluorinated phosphorus-containing precursors. The use of reagents like (monofluoromethyl)phosphonyl chloride or fluoromethylphosphonyl dichloride allows for the direct phosphorylation of alcohols or amines, serving as a direct route to fluoromethylphosphonate intermediates. ontosight.ai
Recent advancements also focus on late-stage fluorination, which allows for the introduction of fluorine into more complex molecules. Deoxyfluorination strategies, which convert P(V)-OH containing molecules into P(V)-F compounds, are an area of active development. researchgate.net While historically challenging due to the stability of the P=O bond, new reagents like sulfone iminium fluoride (SIF) can achieve this transformation rapidly and in high yields, even at room temperature. researchgate.net Such methods are critical for the synthesis of medically relevant tracers for techniques like Positron Emission Tomography (PET). researchgate.net Furthermore, microwave-assisted reactions are being explored to accelerate the esterification of phosphonic acids, offering a faster alternative to traditional thermal methods. researchgate.net
These evolving synthetic strategies are paving the way for the creation of extensive libraries of this compound derivatives, including complex structures like fluorinated C-glycosides and nucleoside analogs, for further investigation. researchgate.netresearchgate.net
Exploration of Undiscovered Biological Targets and Mechanistic Pathways
The structural similarity of the phosphonate (B1237965) group to phosphates and carboxylates makes this compound and its derivatives potent mimics and inhibitors in biological systems. nih.gov They are recognized as non-hydrolyzable bioisosteres of phosphates, making them effective inhibitors of enzymes that process phosphate-containing substrates, such as kinases and phosphatases. fu-berlin.de
A primary area of research is the design of these compounds as transition-state analogue inhibitors. nih.gov For example, gem-difluoromethylen phosphonic acids are well-known non-cleavable phosphate (B84403) mimetics. fu-berlin.de Research has targeted enzymes like protein tyrosine phosphatase 1B (PTP1B), a key regulator in cellular signaling, with fluorinated phosphonate-containing peptides. fu-berlin.de Other enzymatic targets include those in bacterial cell wall biosynthesis ontosight.ai and viral replication, with acyclic nucleoside phosphonates like tenofovir (B777) being prime examples of successful antiviral drugs. nih.gov
Future explorations are aimed at identifying novel biological targets. For instance, derivatives of (Fluoromethyl)phosphoenolpyruvate have been synthesized to probe the active sites of enzymes like phosphoenolpyruvate (B93156) carboxylase and pyruvate (B1213749) kinase. nih.gov The inactivating species in this case was identified as 2-oxo-3-butenoate, which forms from the decomposition of the parent compound, highlighting the importance of understanding the metabolic fate and mechanistic pathways of these molecules. nih.gov The high affinity of phosphonic acids for calcium ions also suggests their potential for developing bone-targeting applications. Computational approaches are being used to design inhibitors for novel targets like Plasmodium falciparum M17 leucyl aminopeptidase (B13392206), a potential target for anti-malarial drugs. researchgate.net The investigation into the biological activity of phosphinic acid derivatives against human osteosarcoma cells has shown that they can induce apoptosis, suggesting potential applications in oncology. mdpi.com
Advancements in Computational Design and Prediction for Rational Drug Discovery
Computer-aided drug design (CADD) has become an indispensable tool in medicinal chemistry, accelerating the discovery and optimization of lead compounds. mdpi.com For this compound derivatives, computational methods are crucial for predicting their properties and interactions with biological targets, thereby guiding rational drug design. mdpi.com
Structure-based CADD, which utilizes the three-dimensional structure of a target protein, is a prominent strategy. mdpi.com Molecular docking simulations are widely used to predict the binding modes and affinities of phosphonate-based inhibitors within the active sites of enzymes like VEGFR2 and FGFR1, which are important targets in cancer therapy. nih.gov These in silico studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to inhibitor potency. nih.govnih.gov
Ligand-based CADD is employed when the target structure is unknown, relying on the properties of known active molecules. mdpi.com Furthermore, quantum chemical calculations, such as Density Functional Theory (DFT), are used to determine the electronic properties and reactivity of new phosphonate analogs, providing insights that can guide their synthesis. nih.gov
A significant area of computational research is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov The introduction of fluorine can drastically alter a molecule's physicochemical properties, such as lipophilicity (logD) and metabolic stability. researchgate.net Computational tools can predict these properties in silico, allowing chemists to prioritize the synthesis of compounds with more favorable drug-like profiles and avoid potential liabilities early in the discovery process. nih.govresearchgate.net For example, studies on fluoroanisoles have shown that a difluoromethyl group (–OCF₂H) can offer a better balance of properties compared to the more common trifluoromethyl group (–OCF₃). researchgate.net Such computational analyses are vital for fine-tuning the structure of this compound derivatives for optimal biological performance, excluding any direct clinical application focus.
Interdisciplinary Integration of this compound Research in Chemical Biology, Materials Science, and Catalysis
The unique properties of this compound are fostering its integration into diverse scientific fields beyond traditional medicinal chemistry.
Chemical Biology: In chemical biology, these compounds serve as powerful molecular probes to investigate biological processes. chemscene.com Their ability to act as non-hydrolyzable mimics of phosphates allows researchers to trap and study enzyme-substrate complexes, providing insights into enzymatic mechanisms. nih.govfu-berlin.de For example, phosphonate analogues have been synthesized to study the TIFA-NF-κB signaling pathway and to act as inhibitors of tyrosyl-DNA phosphodiesterase 1, helping to elucidate the binding interactions within the enzyme. researchgate.netnih.gov
Materials Science: The strong binding affinity of the phosphonic acid group to metal oxide surfaces makes it an excellent anchor for surface modification. nih.gov Fluorinated phosphonic acid methacrylates have been polymerized and grafted onto stainless steel to create stable, anti-corrosion coatings with highly water-repellent (hydrophobic) surfaces. nih.gov The hydrolytic stability of the phosphonic acid moiety is superior to many other functional groups, making these materials durable. There is also significant interest in developing fluoroalkyl phosphonic acid-based ionomers as new electrolyte materials for next-generation hydrogen fuel cells. energy.gov Additionally, phosphonic acids can be immobilized on mesoporous silica, creating functionalized materials for various applications. nih.gov
Catalysis: The field of organocatalysis has seen the emergence of chiral phosphonic acids as effective catalysts for asymmetric reactions. chemscene.com These acidic molecules can act as Brønsted acid catalysts, facilitating reactions like the asymmetric ring-opening of cyclic carbonates. acs.org The integration of a fluoromethyl group can modulate the acidity and steric environment of the catalyst, potentially leading to improved selectivity and reactivity. While much of the research has focused on the synthesis of phosphonates using catalysts acs.orgacs.org, the use of these compounds as catalysts is a growing and promising area of interdisciplinary research.
Q & A
Q. What are the primary laboratory synthesis routes for (Fluoromethyl)phosphonic acid, and what reaction conditions optimize yield?
this compound is typically synthesized via two methods:
- Hydrolysis of fluoromethylphosphonate esters using concentrated HCl (35–37%) under reflux for 1–12 hours, with yield optimization dependent on reaction time and acid strength .
- Oxidation of (fluoromethyl)phosphinic acid using oxidizing agents like hydrogen peroxide or sodium hypochlorite, requiring precise pH and temperature control to avoid byproducts .
- Purification often involves recrystallization or column chromatography, with solvent selection (e.g., ethanol/water mixtures) critical for isolating high-purity products .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
Key techniques include:
- NMR spectroscopy (³¹P and ¹⁹F NMR) to confirm the phosphonic acid group and fluoromethyl substitution .
- Mass spectrometry (LC-MS/MS) for molecular weight verification and detecting trace impurities, particularly fluorinated analogs .
- FT-IR spectroscopy to identify P=O and P–O–H vibrational modes, ensuring no residual ester or phosphinic acid groups remain .
Q. What are the stability considerations for this compound under varying storage conditions?
The compound is hygroscopic and prone to hydrolysis in humid environments. Stability is maintained by:
- Storing in anhydrous conditions (e.g., desiccators with silica gel).
- Avoiding prolonged exposure to alkaline media, which accelerates decomposition into phosphate derivatives .
Advanced Research Questions
Q. How do reaction mechanisms differ between hydrolysis and oxidation pathways in synthesizing this compound?
- Hydrolysis : Proceeds via nucleophilic attack of water on the electrophilic phosphorus center in fluoromethylphosphonate esters, with acid catalysis (HCl) enhancing the leaving group’s departure .
- Oxidation : Involves radical intermediates when using H₂O₂, where the phosphinic acid’s P(III) center is oxidized to P(V). Side reactions (e.g., over-oxidation to phosphate) are mitigated by controlled stoichiometry and low temperatures .
Q. What computational methods aid in predicting the reactivity of this compound in catalytic systems?
Density Functional Theory (DFT) simulations are used to:
Q. How can researchers resolve contradictory data in reported reaction yields for this compound synthesis?
Discrepancies often arise from:
- Impurity profiles : Trace fluorinated byproducts (e.g., 6:2 Cl-PFESA analogs) may co-elute during analysis, requiring advanced separation techniques like ion-pair chromatography .
- Reaction scalability : Lab-scale yields (60–80%) may decline in industrial settings due to heat transfer inefficiencies or incomplete mixing .
- Analytical calibration : Standardizing LC-MS/MS protocols with isotopically labeled internal controls improves quantification accuracy .
Q. What challenges arise in detecting trace this compound in environmental matrices, and how are they mitigated?
Key challenges include:
- Matrix interference : Co-eluting PFAS compounds (e.g., 4:2 FTSA) in water samples, addressed using solid-phase extraction (SPE) with mixed-mode sorbents .
- Low ionization efficiency : Enhanced via derivatization (e.g., methyl ester formation) to improve MS sensitivity .
- Quantification limits : Sub-ppb detection requires high-resolution mass spectrometers (HRMS) and method validation against certified reference materials .
Methodological Considerations
Q. What experimental design principles ensure reproducibility in synthesizing this compound derivatives?
Q. How does fluorination impact the acid dissociation constants (pKa) of this compound compared to non-fluorinated analogs?
Fluorine’s electronegativity lowers the pKa of the phosphonic acid group (e.g., pKa₁ ≈ 1.5 vs. 2.0 for methylphosphonic acid), enhancing solubility in polar solvents and reactivity in coordination chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
